2'-Aminoacetophenone

Description

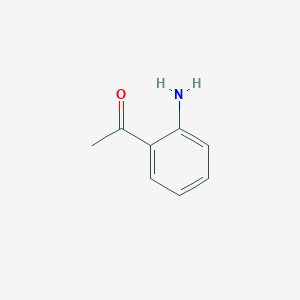

O-aminoacetophenone is an aromatic ketone that is acetophenone in which one of the ortho hydrogens of the phenyl group has been replaced by an amino group. It has a role as a bacterial metabolite. It is a substituted aniline and a member of acetophenones.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDQGKWDWVUKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25384-14-9 (hydrochloride) | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4052213 | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW OILY LIQUID, YELLOW CRYSTALS | |

CAS No. |

551-93-9, 27941-88-4 | |

| Record name | 2′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027941884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y77091BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS)

An authoritative guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2'-Aminoacetophenone.

This technical whitepaper provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in organic synthesis and pharmaceutical development. Detailed experimental protocols, tabulated spectral data, and visual diagrams of key analytical pathways are presented to facilitate a deeper understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.71 | dd | 8.0, 1.6 | H-6' |

| 7.29 | ddd | 8.4, 7.2, 1.6 | H-4' |

| 6.70 | dd | 8.4, 0.8 | H-3' |

| 6.64 | td | 7.6, 1.2 | H-5' |

| 6.17 | br s | - | -NH₂ |

| 2.59 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.7 | C=O |

| 151.1 | C-2' |

| 134.3 | C-4' |

| 131.5 | C-6' |

| 118.8 | C-1' |

| 116.9 | C-5' |

| 116.1 | C-3' |

| 28.2 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465 | Strong | N-H Stretch (asymmetric) |

| 3335 | Strong | N-H Stretch (symmetric) |

| 1645 | Strong | C=O Stretch (conjugated) |

| 1618 | Strong | N-H Bend |

| 1585, 1490 | Medium | C=C Aromatic Stretch |

| 1285 | Medium | C-N Stretch |

Sample preparation: Thin film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 135 | 95 | [M]⁺ |

| 120 | 100 | [M-CH₃]⁺ |

| 92 | 55 | [M-CH₃-CO]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized for organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of liquid this compound is placed between two sodium chloride (NaCl) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent like methanol or dichloromethane is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized and then ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by a quadrupole mass analyzer. The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Aminoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a versatile organic compound and a key intermediate in the fine chemical and pharmaceutical industries.[1] Structurally, it is an aromatic ketone with an amino group positioned ortho to the acetyl group, a feature that makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] Its derivatives are scaffolds for natural product analogs and have been investigated for various pharmacological activities, including anticancer and antimicrobial properties.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound and its derivatives.

Synthesis of this compound Core Structure

The synthesis of the foundational this compound molecule can be achieved through several routes, each with distinct advantages and challenges. The selection of a particular method often depends on the availability of starting materials, scalability, and environmental considerations.

Common Synthetic Pathways:

-

Friedel-Crafts Acylation of Aniline: This classic method involves the acylation of aniline. However, it is often plagued by difficulties in post-reaction workup and the generation of significant waste streams.[1]

-

Reduction of 2'-Nitroacetophenone: The reduction of the corresponding nitro compound is a straightforward approach. The primary limitation of this route is the limited commercial availability of the 2'-nitroacetophenone starting material, which can hinder large-scale production.[1]

-

Amino Substitution of 2'-Haloacetophenone: This pathway involves the substitution of a halogen (e.g., chlorine or bromine) at the ortho position with an amino group. Similar to the nitro-reduction method, this route is constrained by the availability of the halogenated precursor.[1]

-

Rearrangement of N-Acetylaniline: An intramolecular rearrangement of N-acetylaniline catalyzed by aluminum chloride can yield this compound. This method's drawbacks include substantial waste generation and challenges in product purification.[1]

-

From Isatoic Anhydride: A prominent method involves the reaction of isatoic anhydride with an organometallic reagent like methyl lithium. This reaction proceeds at low temperatures (below -50°C) in an anhydrous solvent to yield the target product.[2][6]

Caption: Major synthetic routes to this compound.

Synthesis of this compound Derivatives

The true utility of this compound lies in its role as a building block for Diversity-Oriented Synthesis (DOS).[5] The presence of the amine and ketone functionalities allows for a multitude of reactions to generate libraries of complex molecules, particularly heterocyclic systems like quinolones and flavones, which are prominent scaffolds in medicinal chemistry.[5]

A common strategy involves the condensation of this compound derivatives with various electrophiles, followed by cyclization. For example, 2-aryl-4-quinolones can be synthesized from aminodimethoxyacetophenones through a Claisen-Schmidt condensation with an aromatic aldehyde, followed by an intramolecular cyclization.[5]

Caption: Diversity-oriented synthesis from a this compound scaffold.

Characterization Techniques

The structural elucidation and confirmation of purity for both the core molecule and its derivatives are performed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the chemical environment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as the amine (N-H stretching), ketone (C=O stretching), and aromatic rings (C=C stretching).[7]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for both identification and quantification.[8]

-

Elemental Analysis (C, H, N): Confirms the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[7]

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for characterizing compounds with conjugated systems.[4]

Data Presentation

Quantitative data is crucial for the identification and quality control of synthesized compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 551-93-9 | [9] |

| Molecular Formula | C₈H₉NO | [6] |

| Molecular Weight | 135.16 g/mol | [6] |

| Appearance | Yellow to yellow-brown liquid | [2][6] |

| Odor | Grape-like, sweet | [2][6] |

| Melting Point | 20 °C | [6] |

| Boiling Point | 85-90 °C at 0.5 mmHg | [6][9] |

| Density | 1.112 g/mL at 25 °C | [6][9] |

| Refractive Index (n20/D) | 1.614 |[6][9] |

Table 2: Representative Spectroscopic Data for a Hypothetical 2-Aryl-7-amino-4-quinolone Derivative

| Data Type | Description |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.8 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 6.5 (s, 1H, quinolone C3-H), 5.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 178 (C=O), 152, 148, 140, 135, 129, 128, 126, 122, 118, 115, 105 (Ar-C & C=C) |

| FTIR (KBr, cm⁻¹) | 3450, 3350 (N-H stretch), 1640 (C=O stretch, quinolone), 1610 (C=N stretch), 1580 (C=C stretch) |

| MS (ESI+) | m/z 251.1 [M+H]⁺ |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful synthesis and analysis.

Protocol 1: Synthesis of this compound from Isatoic Anhydride

This protocol is based on the reaction with methyl lithium.[2][6]

Materials:

-

Isatoic anhydride

-

Methyl lithium (solution in diethyl ether)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Suspend isatoic anhydride (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to below -50°C using a dry ice/acetone bath.

-

Slowly add methyl lithium solution (2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -50°C.

-

After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: General Procedure for NMR Sample Preparation

Materials:

-

Synthesized compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipette

Procedure:

-

Weigh approximately 5-10 mg of the dry, purified compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis in an NMR spectrometer.

Workflow Visualization

A typical workflow from synthesis to characterization involves multiple sequential steps.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2 -Aminoacetophenone = 98 551-93-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a versatile building block in organic synthesis, prized for its dual reactivity stemming from the nucleophilic amino group and the acetyl moiety, as well as the activated aromatic ring. This guide provides a comprehensive technical overview of the reaction mechanisms of this compound with various electrophiles, focusing on reaction pathways, regioselectivity, and practical experimental considerations. The strategic functionalization of this compound is pivotal in the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds.

Core Reactivity and Regioselectivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃). The amino group is a powerful activating ortho-, para-director, while the acetyl group is a deactivating meta-director.

Due to the strong activating effect of the amino group, electrophilic substitution is directed primarily to the positions ortho and para to it. The para-position (C5') is generally favored due to reduced steric hindrance compared to the ortho-position (C3').

Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation of this compound proceeds readily, with the regioselectivity being highly dependent on the reaction conditions.

Bromination:

The bromination of this compound with reagents such as pyridinium tribromide in dichloromethane leads to the selective formation of 2'-amino-5'-bromoacetophenone.

.

Reaction Mechanism: Bromination

Caption: General mechanism for the bromination of this compound.

Quantitative Data: Bromination

| Electrophile/Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| Pyridinium tribromide | CH₂Cl₂ | 0-5 °C to RT | 2'-Amino-5'-bromoacetophenone | 80 | [1] |

Experimental Protocol: Synthesis of 2'-Amino-5'-bromoacetophenone [1]

-

Dissolve this compound (30 mmol) in dichloromethane (900 mL) and cool the solution to 0-5 °C.

-

Slowly add pyridine hydrobromide perbromide (30 mmol) while maintaining the temperature.

-

Stir the reaction mixture for 10 minutes at 0-5 °C and then for 26 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture to isolate the product.

-

The product can be purified by recrystallization.

Characterization Data for 2'-Amino-5'-bromoacetophenone:

-

¹H NMR (CDCl₃): δ 7.77 (1H, d, J=2.2 Hz, H-6'), 7.29 (1H, dd, J=8.8, 2.2 Hz, H-4'), 6.53 (1H, d, J=8.8 Hz, H-3'), 6.16 (2H, br s, NH₂).

-

¹³C NMR (CDCl₃, 50 MHz): δ 199.4 (C=O), 148.9 (C-2'), 136.7 (C-4'), 133.8 (C-6'), 119.0 (C-1'), 118.7 (C-3'), 106.2 (C-5'), 27.5 (CH₃).

-

EIMS: m/z 215/213 (M⁺).

Nitration

The nitration of this compound is expected to yield primarily the 5'-nitro derivative due to the directing effect of the amino group. However, under strongly acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, the regiochemical outcome of the nitration of this compound can be complex and highly dependent on the reaction conditions.

While specific literature on the direct nitration of this compound is sparse, the synthesis of 2-amino-5-nitroacetophenone is typically achieved through the reduction of 2,5-dinitroacetophenone or other multi-step synthetic routes. For comparison, the nitration of acetophenone, which lacks the amino group, primarily yields the meta-nitro product.

Reaction Scheme: Potential Nitration Products

Caption: Potential outcomes of the nitration of this compound.

Friedel-Crafts Reactions

The amino group of this compound is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a complex that deactivates the aromatic ring towards electrophilic substitution. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible. To overcome this, the amino group must first be protected, for example, by converting it to an amide. The acetyl group of the resulting acetanilide is less basic and allows the Friedel-Crafts reaction to proceed.

Workflow: Friedel-Crafts Acylation with Protection

Caption: Workflow for Friedel-Crafts acylation of this compound.

Reactions with Carbonyl Electrophiles: Synthesis of Quinolines

This compound is a key precursor in the synthesis of quinolines, a class of heterocyclic compounds with significant biological activity.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the case of this compound, it reacts with a carbonyl compound to form a quinoline derivative.

Reaction Mechanism: Friedländer Synthesis

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. While typically used with anilines, derivatives of this compound can also participate in similar acid-catalyzed cyclization reactions.

Other Reactions with Electrophiles

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile. Due to the electron-rich nature of the aromatic ring in this compound, it is expected to undergo formylation, likely at the 5'-position.

Experimental Protocol: General Vilsmeier-Haack Formylation [2]

-

To a solution of the substrate (1.0 equiv) in DMF, add the Vilsmeier reagent (1.5 equiv) at 0 °C.

-

Stir the reaction mixture for several hours at room temperature.

-

Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The acetyl group of this compound provides an enolizable proton, making it a suitable substrate for the Mannich reaction. This reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base.

Reaction Scheme: Mannich Reaction

Caption: General scheme of the Mannich reaction with this compound.

Conclusion

This compound exhibits a rich and diverse reactivity towards electrophiles, governed by the electronic properties of its amino and acetyl substituents. While classical electrophilic aromatic substitution reactions like halogenation are straightforward, others such as nitration and Friedel-Crafts reactions require careful consideration of reaction conditions and potential side reactions due to the reactivity of the amino group. Furthermore, its ability to participate in condensation reactions with carbonyl electrophiles makes it an invaluable precursor for the synthesis of quinolines and other heterocyclic systems of interest in medicinal chemistry and materials science. This guide provides a foundational understanding of these reactions, offering a starting point for further exploration and application in research and development.

References

The Elusive Crystalline Landscape of 2'-Aminoacetophenone: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is critical for ensuring product quality, stability, and bioavailability. This technical guide addresses the topic of the crystal structure and polymorphism of 2'-Aminoacetophenone. However, a comprehensive review of publicly available scientific literature and structural databases reveals a significant gap in the characterization of its solid forms. To date, no specific studies detailing the crystal structure or polymorphic forms of this compound have been published.

While the crystal structures of derivatives and isomers of this compound have been reported, such as for p-aminoacetophenone, this information does not directly translate to the ortho-substituted compound of interest. The unique positioning of the amino and acetyl groups in this compound can lead to distinct intermolecular interactions and crystal packing, making dedicated studies essential.

General Properties and Synthesis

This compound, also known as o-aminoacetophenone, is an aromatic ketone.[1] It is a yellow to yellow-brown liquid at room temperature with a characteristic grape-like odor.[1] The compound is slightly soluble in water but shows good solubility in organic solvents like dichloromethane, DMSO, and methanol.[1]

Several synthetic routes for this compound have been described in the literature, including:

-

The reduction of o-nitroacetophenone.

-

The Friedel-Crafts acylation of aniline, which can present challenges in post-reaction workup.

-

The reaction of methyl lithium with isatoic anhydride.

The Importance of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such differences can significantly impact the physicochemical properties of a compound, including:

-

Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the bioavailability of a drug substance.

-

Stability: One polymorph may be more thermodynamically stable than others under certain conditions. Metastable forms can convert to a more stable form over time, potentially altering the properties of the final product.

-

Mechanical Properties: Hardness, tabletability, and flowability can all be influenced by the crystalline form.

Given the importance of these properties in drug development, polymorph screening is a crucial step in the characterization of any active pharmaceutical ingredient (API).

Future Research Directions

The absence of crystallographic data for this compound presents an open area for research. A systematic investigation into its solid-state properties would be highly valuable. Such a study would typically involve the following experimental workflow:

Figure 1. A generalized experimental workflow for polymorph screening and characterization.

A logical relationship for investigating polymorphism would involve exploring the influence of various crystallization conditions on the resulting solid form.

References

2'-Aminoacetophenone as a precursor in natural product synthesis

An In-depth Technical Guide: 2'-Aminoacetophenone as a Precursor in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone and a vital intermediate in the fine chemical industry, widely recognized for its role in synthesizing intermediates for pharmaceuticals and pesticides.[1][2] Structurally, it is an acetophenone where an amino group replaces one of the ortho hydrogens of the phenyl group.[2] This versatile building block is a cornerstone in the diversity-oriented synthesis (DOS) of natural product analogs, enabling the creation of molecular libraries with diverse structural features.[3][4] Its applications are particularly prominent in the synthesis of quinolone antibiotics, tryptanthrin alkaloids, and various heterocyclic compounds that form the scaffolds of numerous bioactive natural products.[1][3][5] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and quantitative data for the synthesis of major natural product classes.

Synthesis of Quinolone Alkaloids (Azaflavones)

2-Aryl-4-quinolones, also known as azaflavones, are structural analogs of flavones and have garnered significant attention as lead compounds in drug discovery, particularly as anticancer agents.[3] A primary synthetic route to these compounds begins with this compound. The general strategy involves the reaction of ortho-amino acetophenones with an aroyl chloride or a corresponding arylcarboxylic acid to form an amide intermediate, which then undergoes cyclization.[3]

General Synthetic Workflow

The synthesis follows a two-step process: acylation of the amino group of this compound followed by a base-catalyzed intramolecular cyclization to form the quinolone ring system.

Caption: Synthetic pathway for 2-Aryl-4-quinolones from this compound.

Quantitative Data for 2-Aryl-4-quinolone Synthesis

| Starting Material (1) | Starting Material (2) | Base / Catalyst | Conditions | Product | Yield (%) | Reference |

| 2'-Amino-3',5'-dimethoxyacetophenone | Cinnamoyl chloride | Triethylamine, then t-BuOK | N/A | Azocane derivative (instead of expected 4-quinolone) | N/A | [3] |

| This compound | 1,3-Dicarbonyl compound | Lactic Acid | N/A | 2-Substituted quinoline | N/A | [6] |

Note: Specific yield data for a direct 2-aryl-4-quinolone synthesis from this compound was not detailed in the provided search results, though the pathway is well-established.[3]

Experimental Protocol: Synthesis of Azocane Derivative[3]

This protocol illustrates a related synthesis starting from a substituted this compound, which, under specific basic conditions, yields an azocane derivative instead of the expected 4-quinolone.

-

Amide Formation : Treat 2'-amino-3',5'-dimethoxyacetophenone (1 equivalent) with cinnamoyl chloride (1 equivalent) in the presence of triethylamine.

-

Reaction Monitoring : Monitor the reaction for the formation of the expected amide intermediate.

-

Cyclization : Treat the resulting amide intermediate with a strong base such as potassium tert-butoxide (t-BuOK).

-

Product Isolation : The reaction yields the azocane derivative. Isolate and purify the product using standard chromatographic techniques.

Synthesis of Tryptanthrin Alkaloids

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural indole quinazoline alkaloid with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[7] Several synthetic approaches utilize this compound as a key precursor, often involving a domino oxidative cyclization or condensation with isatoic anhydride derivatives.[5][8]

General Synthetic Workflow

A common method involves the copper-promoted oxidative domino reaction of this compound with an isatoic anhydride. This one-pot synthesis provides a direct route to the tryptanthrin scaffold.

Caption: One-pot synthesis of Tryptanthrin from this compound.

Quantitative Data for Tryptanthrin Synthesis

| Starting Material (1) | Starting Material (2) | Catalyst / Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Aminoaryl methyl ketones | Isatoic anhydrides | CuI / DMSO | N/A | Tryptanthrin derivatives | N/A | [5] |

| Isatin | Isatoic anhydride | Tetrabutylammonium salt-based ionic liquids | Microwave (MW) | Tryptanthrin | Excellent | [8] |

| Anthranilic acid, methyl anthranilate, ethyl orthoformate | N/A | LDA | Two steps | Tryptanthrin | 54 (moderate) | [5] |

Experimental Protocol: General Domino Synthesis of Tryptanthrin Derivatives[5]

-

Reactant Mixture : In a suitable reaction vessel, combine the 2-aminoaryl methyl ketone (1 equivalent) and the isatoic anhydride derivative (1 equivalent).

-

Catalyst and Solvent : Add the copper(I) iodide (CuI) catalyst and dimethyl sulfoxide (DMSO) as the solvent and oxidant.

-

Reaction Conditions : Heat the mixture under conditions appropriate to promote the oxidative domino reaction.

-

Workup and Purification : Upon completion, cool the reaction mixture and perform an appropriate workup, typically involving extraction and washing. Purify the crude product via column chromatography to isolate the tryptanthrin derivative.

Synthesis of Indazoles

Indazoles are bicyclic heterocyclic compounds that are important scaffolds in medicinal chemistry. A metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, derived from this compound, provides an efficient route to these structures.[9]

General Synthetic Workflow

The process involves two main steps: the conversion of this compound to its corresponding oxime, followed by cyclization to form the indazole ring.

Caption: Two-step synthesis of 3-Methyl-1H-indazole.

Quantitative Data for Indazole Synthesis

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1. Oximation | This compound (72.8 mmol) | Hydroxylamine hydrochloride (2.97 equiv), Sodium hydroxide (8.16 equiv) | Water/Ethanol, 60 °C, 1 h | (E)-2'-aminoacetophenone oxime | N/A | [9] |

| 2. Cyclization | (E)-2'-aminoacetophenone oxime | Methanesulfonyl chloride | 0-5 °C, 1.5 h | 3-Methyl-1H-indazole | N/A | [9] |

Experimental Protocol: Synthesis of (E)-2'-aminoacetophenone oxime[9]

-

Solution Preparation : In a reaction flask, prepare a solution using 17.0 mL of distilled water and 93.0 mL of ethanol.

-

Addition of Reactants : To the stirring solution, add this compound (9.00 mL, 10.0 g, 72.8 mmol, 1.00 equiv) via syringe.

-

Base and Reagent Addition : Add Hydroxylamine hydrochloride (15.4 g, 223 mmol, 2.97 equiv) in one portion, followed by Sodium hydroxide (23.7 g, 594 mmol, 8.16 equiv). Note: The addition of NaOH is exothermic.

-

Heating : Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

-

Reaction Monitoring : Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Isolation : After completion, perform an appropriate workup including extraction and recrystallization to obtain the pure oxime product.

Biosynthesis of this compound

In biological systems, this compound can be synthesized from the metabolism of tryptophan.[10] This pathway is significant in microbiology, as this compound is a known volatile compound responsible for the grape-like odor used to detect Pseudomonas aeruginosa in cultures.[2]

Biosynthetic Pathway

The biosynthesis proceeds from the amino acid L-tryptophan, which is metabolized to kynurenine. Subsequent enzymatic steps can lead to the formation of this compound.[10]

Caption: Biosynthetic route to this compound from L-tryptophan.

This biosynthetic route is also relevant in oenology, where this compound is considered an off-flavor compound associated with the atypical ageing (ATA) of white wines, originating from the degradation of indole-3-acetic acid, a tryptophan derivative.[11]

Conclusion

This compound stands out as a remarkably versatile and valuable precursor in the synthesis of a wide array of natural products and their analogs. Its utility in constructing complex heterocyclic systems such as quinolones, tryptanthrins, and indazoles underscores its importance in medicinal chemistry and drug development. The synthetic routes, from classic condensation reactions to modern domino processes, offer chemists a powerful toolkit for molecular construction. Furthermore, understanding the biosynthetic origins of this compound provides crucial insights into its roles in microbiology and food science. Continued exploration of new reactions and methodologies involving this key building block will undoubtedly lead to the discovery of novel bioactive compounds with significant therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application of 2'-Aminoacetophenone in the Synthesis of Pharmaceutical Intermediates

Abstract: 2'-Aminoacetophenone is a versatile building block in organic synthesis, serving as a crucial precursor for a variety of heterocyclic compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound. The applications covered include the synthesis of quinoline and quinazolinone scaffolds, which are central to the development of anti-inflammatory and anticonvulsant agents, respectively. Additionally, a protocol for the synthesis of a key intermediate for the anti-diabetic drug, Linagliptin, is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of Quinolines via Friedländer Annulation for Anti-Inflammatory Agents

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties. Many quinoline derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Experimental Protocol: Synthesis of Ethyl 2-methylquinoline-3-carboxylate

This protocol details the acid-catalyzed Friedländer condensation of this compound with ethyl acetoacetate.

Materials:

-

This compound (98%)

-

Ethyl acetoacetate (99%)

-

Acetic acid (glacial)

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 2-methylquinoline-3-carboxylate as a white solid.[1]

Quantitative Data for Quinolines as COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative quinoline derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22 | 0.043 | >513 |

| Celecoxib (Reference) | 24.3 | 0.060 | 405 |

| Quinoline-pyrazole derivative 12c | >10 | 0.1 | >100 |

| Quinoline-pyrazole derivative 14a | >10 | 0.11 | >90.9 |

| Quinoline-pyrazole derivative 14b | >10 | 0.11 | >90.9 |

Data sourced from multiple studies for representative compounds.[2][3]

Anti-Inflammatory Signaling Pathway

Synthesis of Quinazolinones for Anticonvulsant Agents

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant effects. The mechanism of action for many anticonvulsant quinazolinones is believed to involve the modulation of GABAergic neurotransmission.

Experimental Protocol: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones

This protocol describes a general two-step synthesis of 2-methyl-3-aryl-4(3H)-quinazolinones starting from this compound.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from this compound This is an adaptation of a common method, as direct protocols from this compound are less common than from anthranilic acid. The first step involves the conversion of the amino group to an amide.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to obtain N-(2-acetylphenyl)acetamide.

-

Reflux the N-(2-acetylphenyl)acetamide in an excess of acetic anhydride for 3-5 hours.

-

Remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with petroleum ether, filter, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone

Materials:

-

2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1)

-

Substituted aniline (e.g., aniline, p-toluidine) (1.0 eq)

-

Glacial acetic acid

Procedure:

-

A mixture of 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and the appropriate substituted aniline (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-methyl-3-aryl-4(3H)-quinazolinone.

Quantitative Data for Anticonvulsant Quinazolinones

The anticonvulsant activity of quinazolinone derivatives is often evaluated in vivo using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The data is typically presented as the median effective dose (ED₅₀).

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |

| 2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone) | 25.5 | 70.0 | 51.0 |

| 2-Ethyl-3-o-tolyl-4(3H)-quinazolinone | 21.0 | 60.0 | 45.0 |

| 2-Propyl-3-o-tolyl-4(3H)-quinazolinone | 35.0 | 90.0 | 65.0 |

| Phenytoin (Reference) | 9.5 | >150 | 68.0 |

Data represents examples from literature for structure-activity relationship understanding.[4]

Anticonvulsant Signaling Pathway

Synthesis of a Key Intermediate for Linagliptin

This compound is a key starting material for the synthesis of 2-(chloromethyl)-4-methylquinazoline, a crucial intermediate in the production of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline

Materials:

-

This compound (98%)

-

Chloroacetamide (99%)

-

Phosphoric acid (H₃PO₄)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (13.52 g, 0.1 mol) in 80 mL of absolute ethanol with stirring.

-

Add phosphoric acid (11.76 g, 0.12 mol) to the solution.

-

Slowly add a solution of chloroacetamide (10.29 g, 0.11 mol) dissolved in 20 mL of absolute ethanol at room temperature.

-

Heat the reaction mixture to reflux for 45 hours.

-

After cooling, filter the reaction mixture.

-

Wash the filtrate with saturated brine solution.

-

Evaporate the solvent from the filtrate and extract the organic phase with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the solution and dry under vacuum to obtain 2-(chloromethyl)-4-methylquinazoline as a solid.[5]

Quantitative Data for the Synthesis of 2-(chloromethyl)-4-methylquinazoline

| Parameter | Value |

| Yield | 94.26% |

| Purity | 99.9% |

Data obtained from an optimized laboratory procedure.[5]

Linagliptin Signaling Pathway

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Use of 2'-Aminoacetophenone as an Analytical Standard in Food Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone (2-AAP) is a volatile aromatic compound recognized for its distinct grape-like aroma. In the realm of food science, it is a significant flavor component in various products, including wine, honey, tea, and masa corn flour.[1][2] Beyond its role as a flavorant, 2-AAP is also a crucial marker for the "untypical aging off-flavor" (UTA) in wine, making its accurate quantification essential for quality control.[1] These application notes provide detailed methodologies for the use of this compound as an analytical standard in food analysis, with a primary focus on its determination in wine, for which validated methods are well-established.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉NO |

| Molar Mass | 135.16 g/mol |

| Appearance | Yellow to yellow-brown liquid |

| Odor | Grape-like |

| Boiling Point | 85-90 °C at 0.5 mmHg |

| Density | 1.112 g/mL at 25 °C |

| CAS Number | 551-93-9 |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in grape juice and wine, as reported by Dutra et al. (2018).[1][2]

Table 1: Method Validation Parameters for this compound Analysis by GC-MS [1][2]

| Parameter | Grape Juice | Wine |

| Linearity (R²) | > 0.9952 | > 0.9952 |

| Accuracy (CV%) | < 12.9% | < 12.9% |

| Recovery (%) | 76.6% | 85.0% |

| Limit of Detection (LOD) | 94 µg/L | 94 µg/L |

| Limit of Quantification (LOQ) | 277 µg/L | 277 µg/L |

Table 2: Recovery of this compound in Spiked Wine Samples using Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

| Sample Matrix | Recovery (%) |

| Wine | 83.5 ± 8.6 |

Experimental Protocols

Protocol 1: Determination of this compound in Wine and Grape Juice by GC-MS

This protocol is based on the validated method described by Dutra et al. (2018).[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 50 mL of the grape juice or wine sample, add 5 g of anhydrous sodium sulfate.

-

Spike the sample with an appropriate internal standard (e.g., 2-octanone).

-

Perform liquid-liquid extraction with ethyl acetate.

-

Concentrate the organic extract to a final volume of 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 5975C MS or equivalent

-

Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a flow rate of 0.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min

-

Ramp to 200 °C at 10 °C/min, hold for 5 min

-

Ramp to 220 °C at 10 °C/min

-

-

MS Detector Temperature: 200 °C

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for this compound: m/z 92, 120, 135, 136[1]

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of this compound in Wine using Stir Bar Sorptive Extraction (SBSE) with GC-MS

This protocol provides a general guideline for the SBSE technique, which has been shown to be effective for the analysis of 2-AAP in wine.

1. Sample Preparation and Extraction

-

Adjust the pH of a 10 mL wine sample to 8.0 using 1 M NaOH.

-

Place the sample in a headspace vial.

-

Add a stir bar coated with a suitable sorbent (e.g., polydimethylsiloxane - PDMS).

-

Stir the sample at a constant speed (e.g., 700 rpm) for a defined period (e.g., 120 min) at a controlled temperature (e.g., 18 °C).

-

After extraction, remove the stir bar, rinse with ultrapure water, and dry carefully.

2. Thermal Desorption and GC-MS Analysis

-

Place the stir bar in a thermal desorption tube.

-

Thermally desorb the analytes onto a cooled injection system.

-

Analyze the desorbed compounds using a GC-MS system with a suitable capillary column (e.g., HP-5ms) and temperature program.

Occurrence in Other Food Matrices

While validated quantitative methods for this compound in the following matrices are not as extensively documented in readily available literature, its presence has been reported:

-

Honey: 2-AAP has been identified as a volatile component in honey. Analysis would likely involve headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by GC-MS.

-

Tea: The volatile profile of tea can include 2-AAP. Analytical approaches would be similar to those used for honey, employing techniques like SPME-GC-MS or LC-MS/MS for the analysis of tea infusions.

-

Corn Products: this compound is a key flavor component in masa corn flour products. Its analysis would typically involve solvent extraction of the volatile fraction followed by GC-MS.

For these matrices, the development and validation of a specific analytical method would be required, following established guidelines for method validation to determine parameters such as linearity, accuracy, precision, LOD, and LOQ.

Visualizations

Logical Workflow for this compound Analysis

Caption: General analytical workflow for the quantification of this compound in food samples.

Formation Pathway of this compound in Wine

Caption: The formation of 2-AAP in wine is primarily linked to the oxidative degradation of indole-3-acetic acid.

References

Troubleshooting & Optimization

Overcoming challenges in the Friedel-Crafts acylation of anilines

Technical Support Center: Friedel-Crafts Acylation of Anilines

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the Friedel-Crafts acylation of anilines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Friedel-Crafts acylation reaction fail when using aniline?

The primary reason for failure is a detrimental acid-base reaction between the aniline and the Lewis acid catalyst (e.g., AlCl₃). Aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst.[1][2] This interaction forms a stable complex, putting a positive charge on the nitrogen atom.[3][4] Consequently, the benzene ring becomes strongly deactivated towards the desired electrophilic aromatic substitution, halting the acylation reaction.[5][6][7]

Q2: Instead of the desired ketone, I isolated an anilide (an amide). What happened?

You have experienced N-acylation instead of the intended C-acylation (ring acylation). The lone pair of electrons on the nitrogen of the amino group is highly nucleophilic and will preferentially attack the acylating agent (e.g., acetyl chloride) directly.[8][9] This reaction is generally faster than the ring acylation and results in the formation of an amide, such as acetanilide.[9]

Q3: How can I successfully achieve C-acylation on an aniline ring?

The most effective strategy is a three-step process:

-

Protection: Convert the amino group into an amide (e.g., acetanilide) by reacting the aniline with an acylating agent like acetic anhydride.[2][10] This reduces the basicity of the nitrogen and directs the subsequent reaction to the aromatic ring.

-

Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected anilide. The acetylated amino group is an ortho, para-director and activates the ring for electrophilic substitution.

-

Deprotection: Hydrolyze the amide group back to the primary amine to yield the final acylated aniline product.[2]

Q4: What is the expected regioselectivity when acylating a protected anilide like acetanilide?

The acylation of anilides typically yields the para-substituted product as the major isomer. The N-acetyl group is sterically bulky, which hinders the approach of the electrophile to the ortho positions, thus favoring substitution at the less hindered para position.

Q5: Are there alternative catalysts to aluminum chloride (AlCl₃) that are more effective for this reaction?

Yes, modern methods have introduced catalysts that can be more efficient and require only catalytic amounts, reducing waste. For the acylation of protected anilides, catalysts such as hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃) have proven effective.[11] Some protocols report success using these catalysts in specific solvent systems, such as nitromethane with lithium perchlorate, which can enhance Lewis acidity.[11]

Q6: What is the Fries Rearrangement, and how is it relevant to this synthesis?

The Fries rearrangement is a related reaction where a phenolic ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[12][13] It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[12][14] While not a direct acylation of aniline, an analogous "anionic N-Fries rearrangement" exists for N-acylated anilines (anilides), providing an alternative route to ortho-acylated anilines.[15][16]

Troubleshooting Guide

Problem 1: No reaction or extremely low yield of the C-acylated product.

-

Possible Cause: Direct reaction of the unprotected aniline with the Lewis acid catalyst.

-

Diagnosis: The reaction mixture may show precipitation of the aniline-Lewis acid salt.[3]

-

Solution: Ensure the amino group is protected as an amide (e.g., acetanilide) before introducing the Lewis acid and the second acylating agent.

Problem 2: The isolated product is an amide, not the target aryl ketone.

-

Possible Cause: N-acylation has occurred.

-

Diagnosis: Characterization (NMR, IR, melting point) confirms the formation of an anilide rather than a ketoaniline.

-

Solution: The reaction sequence must be corrected. Protect the aniline first, then perform the Friedel-Crafts acylation as a separate step.

Problem 3: The reaction requires more than a stoichiometric amount of Lewis acid catalyst.

-

Possible Cause: The product, an aryl ketone, is also a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[17]

-

Diagnosis: This is a known feature of classical Friedel-Crafts acylations. The catalyst is consumed during the reaction and cannot be regenerated until aqueous workup.[17]

-

Solution:

-

Use the required stoichiometric amount of the Lewis acid.

-

Explore modern catalytic systems that do not form such stable complexes and can be used in smaller, truly catalytic amounts, such as Hf(OTf)₄.[11]

-

Visualizations

Caption: The core problem: Aniline reacts with the Lewis acid catalyst.

Caption: Recommended workflow for successful C-acylation of aniline.

Caption: Troubleshooting decision tree for low-yield reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Acylation of Acetanilide

| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ (3.2 equiv.) | Acetic Anhydride | 1,2-Dichloroethane | 50 | 12 | 9 | [18] |

| Ga(OTf)₃ (10 mol%) / LiClO₄ | Acetic Anhydride | MeNO₂ | 50 | 12 | 91 | [11][18] |

| Hf(OTf)₄ (5 mol%) / LiClO₄ | Acetic Anhydride | MeNO₂ | 50 | 12 | 88 | [11] |

| Bi(OTf)₃ (10 mol%) | Acetic Anhydride | MeNO₂ | 60 | 2 | 85 | [11] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)

This protocol is adapted from standard laboratory procedures.[10]

-

Preparation: In a 100 mL flask, dissolve 2.0 g of aniline in 50 mL of water. Add 1.8 mL of concentrated hydrochloric acid and stir until the aniline hydrochloride fully dissolves.

-

Reagent Addition: In a separate beaker, prepare a solution of 2.2 g of sodium acetate in 15 mL of water. Measure 2.5 mL of acetic anhydride.

-

Reaction: To the stirred aniline hydrochloride solution, add the 2.5 mL of acetic anhydride in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

-

Precipitation & Isolation: Stir the mixture vigorously. A white precipitate of acetanilide will form. Cool the flask in an ice-water bath for 15-20 minutes to maximize crystallization.

-

Purification: Collect the crude acetanilide by vacuum filtration, washing the solid with a small amount of cold water. The product can be further purified by recrystallization from hot water. Dry the purified crystals before proceeding to the next step.

Protocol 2: Friedel-Crafts Acylation of Acetanilide (Example: Acetylation)

This protocol is a representative procedure based on established methods.[19]

-

Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas trap (to handle evolved HCl).

-

Catalyst Suspension: To the flask, add 1.5 g of the dried acetanilide from Protocol 1 and 20 mL of a dry solvent (e.g., 1,2-dichloroethane). Cool the mixture in an ice bath. Carefully and quickly add 3.2 g of anhydrous aluminum chloride (AlCl₃). The mixture will form a slurry.

-

Acylating Agent Addition: Dissolve 1.0 mL of acetyl chloride in 5 mL of dry 1,2-dichloroethane and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred, cooled slurry over 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 50°C for 1-2 hours, monitoring by TLC.

-

Workup: Carefully pour the cooled reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until the complex decomposes. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product (p-acetamidoacetophenone) can be purified by recrystallization or column chromatography.

References

- 1. quora.com [quora.com]

- 2. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]

- 4. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. chegg.com [chegg.com]

- 8. differencebetween.com [differencebetween.com]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 13. Fries Rearrangement [organic-chemistry.org]

- 14. byjus.com [byjus.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 19. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Purification of crude 2'-Aminoacetophenone by column chromatography

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2'-aminoacetophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for purifying this compound by flash column chromatography?

A1: For a standard purification, silica gel is the most common stationary phase. A good starting point for the mobile phase (eluent) is a mixture of ethyl acetate and hexanes. Based on reaction data where this compound is a starting material, it has an Rf value of 0.64 in 20% ethyl acetate/hexanes, suggesting it is moderately polar.[1] Therefore, an initial eluent system of 10-20% ethyl acetate in hexanes is a reasonable starting point.

Q2: How do I select the appropriate stationary phase?

A2: Silica gel (SiO₂) is the standard choice for purifying this compound and related compounds due to its effectiveness in separating molecules based on polarity. For routine purifications, silica gel with a mesh size of 230-400 is suitable for flash chromatography.[1] Neutral alumina can be an alternative if the compound shows instability or irreversible adsorption on the acidic silica surface, though this is less common.

Q3: How can I monitor the separation during chromatography?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Use the same eluent system planned for the column to develop the TLC plate. Visualize the spots under a UV lamp, as this compound is UV active.[1] An appropriate Rf value for collection during column chromatography is typically between 0.2 and 0.4; adjust the mobile phase polarity to achieve this on the TLC plate before running the column.

Q4: What are the stability and handling considerations for this compound?

A4: this compound is a yellow to yellow-brown liquid that should be stored at 2-8°C.[2] It is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[3] Some evidence suggests it can decompose under vigorous conditions, so it is advisable to avoid excessive heat during solvent removal (e.g., rotary evaporation).[4]

Q5: Should I perform a "wet" or "dry" loading of my crude sample?

A5: Both methods can be effective.

-